molecular formula C21H23N5O3S B3438534 ethyl 4-({[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate

ethyl 4-({[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate

Cat. No. B3438534
M. Wt: 425.5 g/mol
InChI Key: GOYMSEXNAHYOME-UHFFFAOYSA-N
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Description

“Ethyl 4-({[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The compound also includes a benzoate ester and a thioacetyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups . The tetrazole ring is a key feature of the molecule . Tetrazole rings are aromatic and can participate in various chemical reactions . The benzoate ester and thioacetyl group also contribute to the overall structure of the molecule .

Safety and Hazards

Tetrazole compounds can be hazardous. On heating, they decompose and emit toxic nitrogen fumes . They can also react vigorously when exposed to shock, fire, and heat on friction . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

properties

IUPAC Name

ethyl 4-[[2-[1-(2,4,6-trimethylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-5-29-20(28)16-6-8-17(9-7-16)22-18(27)12-30-21-23-24-25-26(21)19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYMSEXNAHYOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-({[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate
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ethyl 4-({[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate
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ethyl 4-({[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate
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ethyl 4-({[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate
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ethyl 4-({[(1-mesityl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate

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